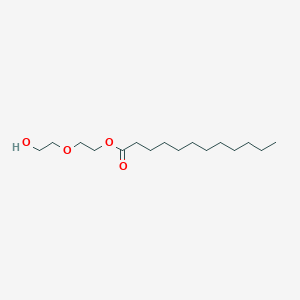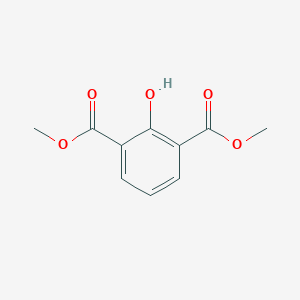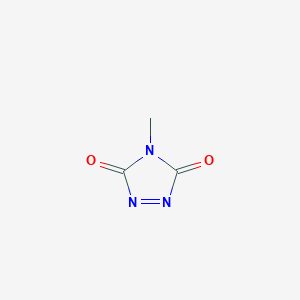
4-Methyl-1,2,4-triazoline-3,5-dione
Overview
Description
4-Methyl-1,2,4-triazoline-3,5-dione is a heterocyclic compound containing a triazole ring and a nitro group. It is known for its high reactivity and is widely used as a dienophile in Diels-Alder reactions.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-1,2,4-triazoline-3,5-dione (also known as 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione) are conjugated dienes . The compound acts as a dienophile , forming stable adducts with conjugated dienes .
Mode of Action
This compound interacts with its targets through a Diels-Alder cycloaddition reaction . This reaction is rapid and highly selective for conjugated dienes . The compound can also react with indole reaction partners, allowing for the reverse reaction to be induced at elevated temperatures .
Biochemical Pathways
The compound’s interaction with conjugated dienes leads to the formation of Diels-Alder cycloaddition products . These derivatives are suitable for analysis by gas chromatography . In some cases, the reaction proceeds through the formation of an aziridinium imide and an open zwitterionic intermediate .
Pharmacokinetics
Its molecular weight of 11307 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the formation of stable adducts with conjugated dienes . These adducts are formed through a Diels-Alder cycloaddition reaction, which is rapid and highly selective . The derivatives formed are suitable for analysis by gas chromatography .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, when the compound is combined with indole reaction partners, the reverse reaction can be induced at elevated temperatures . This allows for the compound to react with a different reaction partner, either reversibly or irreversibly depending on its exact nature .
Preparation Methods
4-Methyl-1,2,4-triazoline-3,5-dione can be synthesized through various methods. One common synthetic route involves the reaction of urazole with methyl iodide, followed by oxidation with lead tetraacetate. The compound is obtained as pink needles by sublimation at 40-50°C under reduced pressure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-1,2,4-triazoline-3,5-dione undergoes several types of chemical reactions, including:
Diels-Alder Reactions: It forms stable adducts with conjugated dienes, generating Diels-Alder cycloaddition products.
Oxidation Reactions: It can act as a mild oxidizing agent, converting alcohols to aldehydes or ketones.
Substitution Reactions: It can participate in electrophilic aromatic substitutions and other condensation reactions.
Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures typically range from 0°C to room temperature. Major products formed from these reactions include various cycloadducts and oxidized derivatives.
Scientific Research Applications
4-Methyl-1,2,4-triazoline-3,5-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Methyl-1,2,4-triazoline-3,5-dione is unique due to its high reactivity and selectivity in Diels-Alder reactions. Similar compounds include:
4-Phenyl-1,2,4-triazoline-3,5-dione: Used as a reagent for oxidation and dehydrogenation reactions.
N-Methyl-1,2,4-triazoline-3,5-dione: A powerful electrophile used in various synthetic applications.
These compounds share similar reactivity but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYKNRLGZZNWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157738 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13274-43-6 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


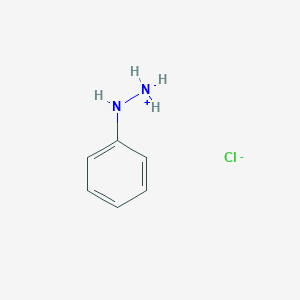
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
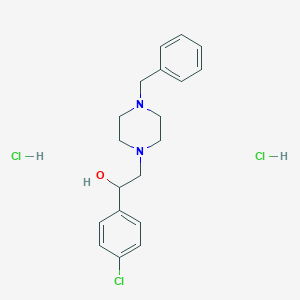
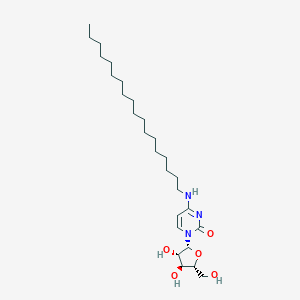
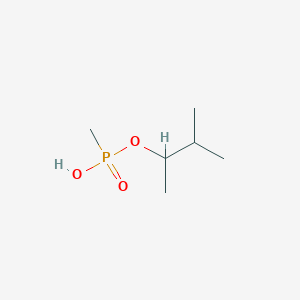
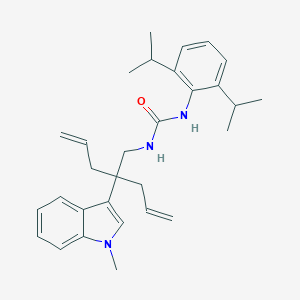
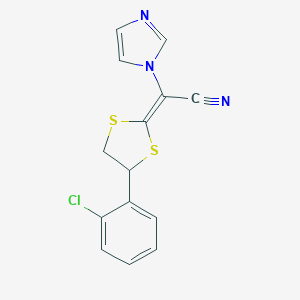
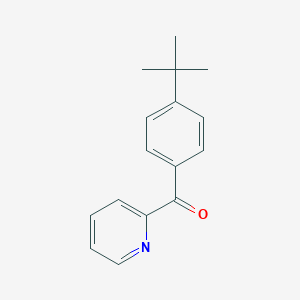
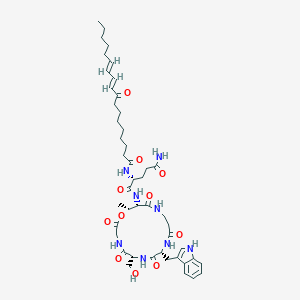

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

